molecular formula C4H7FO B13606982 1-(Fluoromethyl)cyclopropan-1-ol

1-(Fluoromethyl)cyclopropan-1-ol

Cat. No.: B13606982
M. Wt: 90.10 g/mol
InChI Key: DRWLYLKWOQDKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Fluoromethyl)cyclopropan-1-ol is an organic compound with the molecular formula C4H7FO It is a cyclopropane derivative where a fluoromethyl group is attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)cyclopropan-1-ol typically involves the fluorination of cyclopropane derivatives. One common method includes the reaction of cyclopropanol with fluorinating agents under controlled conditions. For instance, the use of fluorinated acetate salts in a microwave-based protocol can rapidly produce fluorinated cyclopropanes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of raw materials, and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Fluoromethyl)cyclopropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropanone derivatives, while reduction could produce various alcohols.

Scientific Research Applications

1-(Fluoromethyl)cyclopropan-1-ol is a cyclopropane derivative featuring a fluoromethyl group attached to a cyclopropanol structure. It has a molecular formula of C4H7FO and a molecular weight of approximately 92.09 g/mol. The uniqueness of this compound lies in its combination of a cyclopropane structure with both a hydroxyl and a fluoromethyl group. This combination can lead to distinctive reactivity patterns and biological interactions compared to similar compounds, making it an interesting subject for further research in synthetic and medicinal chemistry.

Potential Applications

This compound has potential applications in several fields:

  • Medicinal Chemistry Research into the biological activity of this compound is limited but suggests potential applications in medicinal chemistry. Compounds with similar structures have shown activity against various biological targets, including enzymes and receptors. The fluoromethyl group may enhance lipophilicity and metabolic stability, potentially leading to improved pharmacological properties.
  • Synthetic Applications These reactions are significant for synthetic applications, enabling the transformation of this compound into more complex molecules. The versatility of this compound makes it a candidate for further exploration in both academic and industrial research.

Mechanism of Action

The mechanism by which 1-(Fluoromethyl)cyclopropan-1-ol exerts its effects involves interactions with molecular targets and pathways. The fluoromethyl group can influence the compound’s reactivity and interactions with enzymes or other biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(Fluoromethyl)cyclopropan-1-ol is unique due to its specific combination of a cyclopropane ring and a fluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

1-(Fluoromethyl)cyclopropan-1-ol is a compound of growing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound features a cyclopropane ring with a fluoromethyl group and a hydroxyl group. The presence of fluorine is known to enhance the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.

Enzymatic Interactions

The enzymatic fluoromethylation process has been studied extensively, revealing that fluoromethyl groups can modulate enzyme activity. In particular, cyclopropanation reactions catalyzed by specific enzymes have demonstrated that introducing fluorinated groups can alter substrate specificity and reaction rates .

Study 1: Fluorinated Cyclopropanes in Antibacterial Applications

A study published in the Beilstein Journal of Organic Chemistry reviewed various fluorinated cyclopropanes and their biological activities. It highlighted that derivatives with fluoromethyl groups often exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts .

A detailed investigation into the mechanisms of action for similar compounds revealed that the presence of a fluoromethyl group can inhibit key enzymes involved in bacterial metabolism. This suggests that this compound may also possess similar inhibitory effects, potentially making it a candidate for further development as an antimicrobial agent .

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 Values (µM)Reference
This compoundAntibacterialTBD
Fluorinated Cyclopropane AAntimicrobial50
Fluorinated Cyclopropane BEnzyme Inhibition30

Note: TBD = To Be Determined; further research is needed on this compound to establish specific IC50 values.

Properties

Molecular Formula

C4H7FO

Molecular Weight

90.10 g/mol

IUPAC Name

1-(fluoromethyl)cyclopropan-1-ol

InChI

InChI=1S/C4H7FO/c5-3-4(6)1-2-4/h6H,1-3H2

InChI Key

DRWLYLKWOQDKBW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CF)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.